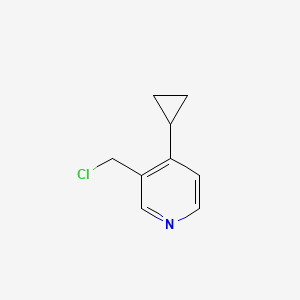
3-(Chloromethyl)-4-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-cyclopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group and a cyclopropyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-cyclopropylpyridine typically involves the chloromethylation of 4-cyclopropylpyridine. This can be achieved through the reaction of 4-cyclopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-cyclopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-(Chloromethyl)-4-cyclopropylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
3-(Bromomethyl)-4-cyclopropylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.
Uniqueness
The combination of the chloromethyl and cyclopropyl groups in 3-(Chloromethyl)-4-cyclopropylpyridine provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-(chloromethyl)-4-cyclopropylpyridine |
InChI |
InChI=1S/C9H10ClN/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
PIUBEQSWXVUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















